Methyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound characterized by the presence of a benzoate ester, a morpholine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 5-amino-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of the Dichlorophenyl Group: The next step involves the reaction of the ester with 3,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the dichlorophenyl derivative.
Formation of the Morpholine Ring: The final step involves the reaction of the dichlorophenyl derivative with morpholine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-[(3,4-DICHLOROBENZYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-[(3,4-DICHLOROPHENYL)METHYL]AMINO-2-(PIPERIDIN-4-YL)BENZOATE
Uniqueness
METHYL 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both the morpholine ring and the dichlorophenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C19H20Cl2N2O3 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 5-[(3,4-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-25-19(24)15-11-14(3-5-18(15)23-6-8-26-9-7-23)22-12-13-2-4-16(20)17(21)10-13/h2-5,10-11,22H,6-9,12H2,1H3 |
InChI Key |
VFWVNSOXIXNLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.